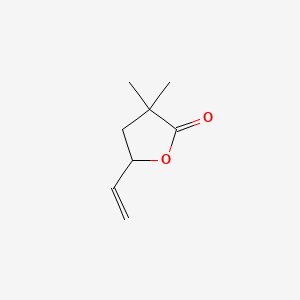

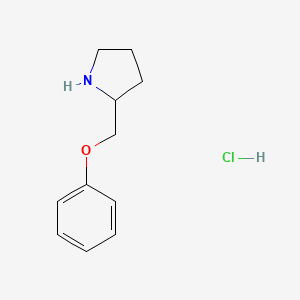

![molecular formula C7H13NO B598902 5-Oxa-2-azaspiro[3.5]nonane CAS No. 138387-19-6](/img/structure/B598902.png)

5-Oxa-2-azaspiro[3.5]nonane

Vue d'ensemble

Description

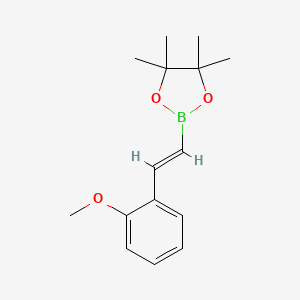

5-Oxa-2-azaspiro[3.5]nonane is a chemical compound with the molecular formula C7H13NO . It is available in two forms: hydrochloride and oxalate . The hydrochloride form has a molecular weight of 163.65 , while the oxalate form has a molecular weight of 217.22 .

Synthesis Analysis

A new synthesis method for 2-oxa-7-azaspiro[3.5]nonane has been described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .Molecular Structure Analysis

The InChI code for 5-Oxa-2-azaspiro[3.5]nonane is 1S/C7H13NO/c1-2-4-8-7(3-1)5-9-6-7/h8H,1-6H2 . The molecular structure of this compound can be found in various databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Oxa-2-azaspiro[3.5]nonane include a molecular weight of 127.19 and a storage temperature of 4°C . The hydrochloride form is a powder , while the oxalate form is a solid .Applications De Recherche Scientifique

5-Oxa-2-azaspiro[3.5]nonane and related spiroaminals are found in natural or synthetic products with significant biological activities, making them targets for chemical synthesis due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

The compound is used in the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, indicating its utility in creating new chemical structures through simple and efficient procedures (Huynh, Nguyen, & Nishino, 2017).

5-Oxa-2-azaspiro[3.5]nonane has been synthesized as part of a study on spirocyclic oxetanes, demonstrating its role in the creation of novel chemical structures, such as tetracyclic systems with potential pharmaceutical applications (Gurry, McArdle, & Aldabbagh, 2015).

It is used in the construction of multifunctional modules for drug discovery, particularly in synthesizing novel, structurally diverse spirocycles, which can serve as key components in the development of new medications (Li, Rogers-Evans, & Carreira, 2013).

The compound serves as a model for synthesizing β-lactones, which are important in various chemical and pharmaceutical applications (Kato, Kitahara, & Yoshikoshi, 1985).

Its derivatives are used in the discovery of new fatty acid amide hydrolase (FAAH) inhibitors, indicating its significance in medicinal chemistry for developing treatments targeting specific biological pathways (Meyers et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

5-oxa-2-azaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-4-9-7(3-1)5-8-6-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBULNORPQJCVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2(C1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717324 | |

| Record name | 5-Oxa-2-azaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxa-2-azaspiro[3.5]nonane | |

CAS RN |

138387-19-6 | |

| Record name | 5-Oxa-2-azaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B598826.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-4-hydroxy-](/img/structure/B598834.png)

![(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B598835.png)

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598836.png)